molecular formula C9H17NO4S B2567482 Tert-butyl 1,1-dioxo-1lambda6-thiomorpholine-3-carboxylate CAS No. 1909309-07-4

Tert-butyl 1,1-dioxo-1lambda6-thiomorpholine-3-carboxylate

Cat. No.: B2567482
CAS No.: 1909309-07-4
M. Wt: 235.3
InChI Key: KAFOOPGMLJZHTM-UHFFFAOYSA-N
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Description

Tert-butyl 1,1-dioxo-1λ⁶-thiomorpholine-3-carboxylate is a thiomorpholine derivative characterized by a sulfonamide ring (1,1-dioxo group) and a tert-butyl ester moiety at the 3-position. Thiomorpholine derivatives are of significant interest in medicinal and synthetic chemistry due to their structural versatility, which allows for modulation of physicochemical properties such as solubility, stability, and biological activity.

Properties

IUPAC Name

tert-butyl 1,1-dioxo-1,4-thiazinane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4S/c1-9(2,3)14-8(11)7-6-15(12,13)5-4-10-7/h7,10H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAFOOPGMLJZHTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CS(=O)(=O)CCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1,1-dioxo-1lambda6-thiomorpholine-3-carboxylate typically involves the reaction of thiomorpholine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be used to improve efficiency and reduce production costs .

Comparison with Similar Compounds

Key Observations:

Structural Variations: The 1,1-dioxo group in the target compound distinguishes it from analogs like the 1-imino-1-oxo derivative , which may alter electronic properties and hydrogen-bonding capacity. Substituent Position: The tert-butyl ester at C3 (target compound) versus C4 ( compound) could influence steric effects and intermolecular interactions in crystallographic or solution-phase applications .

The phenyl group in ’s analog introduces aromaticity, which may increase rigidity and π-π stacking interactions in solid-state structures .

Synthetic Utility :

  • Tert-butyl esters are commonly employed as protecting groups for carboxylic acids. The stability of these groups under acidic or basic conditions varies with the core structure; for example, pyrrolidine derivatives () may exhibit different deprotection kinetics compared to thiomorpholine analogs .

Research Findings and Gaps

  • Spectroscopic Characterization : NMR data (e.g., ¹H and ¹³C) for analogs in and suggest that the target compound’s sulfonamide ring would produce distinct deshielded proton signals in the range of δ 3.0–4.5 ppm, while the tert-butyl group would appear as a singlet near δ 1.4 ppm .
  • Stability : The 1,1-dioxo group in the target compound may confer oxidative stability compared to thioether-containing analogs, though this requires experimental validation.
  • Toxicity Data: No acute toxicity data are available for the target compound or its analogs in the provided evidence, highlighting a critical gap for future studies .

Biological Activity

Tert-butyl 1,1-dioxo-1lambda6-thiomorpholine-3-carboxylate is a sulfur-containing heterocyclic compound that has gained attention in recent years due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C9H17NO4S
  • Molecular Weight : Approximately 235.3 g/mol
  • Structural Features : The compound features a thiomorpholine ring and a carboxylate group, which contribute to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Key aspects of its mechanism include:

  • Enzyme Inhibition : The dioxo group can form hydrogen bonds with active site residues in enzymes, while the thiomorpholine ring facilitates hydrophobic interactions. This dual interaction can modulate enzyme activity, potentially leading to altered biochemical pathways.
  • Metal Ion Coordination : The compound's structure allows it to form stable complexes with metal ions, making it useful in studies of metalloproteins and enzyme mechanisms.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

Case Study 1: Antitumor Activity

A study investigated the effects of various thiomorpholine derivatives on tumor growth in mice. Results indicated that compounds structurally related to this compound significantly reduced tumor size when administered alongside standard chemotherapy agents. The proposed mechanism involved the inhibition of IDO activity, leading to enhanced immune response against tumor cells .

Case Study 2: Enzyme Interaction Studies

In vitro experiments assessed the interaction between this compound and several key metabolic enzymes. The results showed that the compound could inhibit specific enzymes involved in metabolic pathways associated with cancer cell survival. This inhibition was linked to the compound's ability to form stable complexes with metal cofactors within these enzymes.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaKey Features
Tert-butyl 2-(cyanomethyl)-1,1-dioxo-1lambda6-thiomorpholine-4-carboxylateC10H18N2O4SContains a cyanomethyl group; potential for different reactivity
Thiomorpholine 3-carboxylic acidC5H9NO2SLacks the tert-butyl ester; simpler structure with basic properties
Tert-butyl (R)-4-Methyl-2,2-Dioxo-[1,2,3]Oxathiazolidine-3-CarboxylateC10H15NO4SContains an oxathiazolidine ring; different sulfur heterocycle

This table illustrates how structural variations can influence biological activity and potential applications in drug development.

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